molecular formula C11H13NO2 B15070388 6-Amino-2,3-dihydro-1H-inden-1-yl acetate

6-Amino-2,3-dihydro-1H-inden-1-yl acetate

Cat. No.: B15070388
M. Wt: 191.23 g/mol
InChI Key: VDHYAFXNFBAFBT-UHFFFAOYSA-N
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Description

6-Amino-2,3-dihydro-1H-inden-1-yl acetate is an organic compound that belongs to the class of indene derivatives. This compound features an indene backbone with an amino group at the 6th position and an acetate ester at the 1st position. Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro-1H-inden-1-yl acetate typically involves the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the indene derivative to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro-1H-inden-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Amino-2,3-dihydro-1H-inden-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro-1H-inden-1-yl acetate involves its interaction with specific molecular targets and pathways. The amino group and acetate ester play crucial roles in its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2,3-dihydro-1H-inden-1-yl methanol: This compound has a similar indene backbone but features a hydroxyl group instead of an acetate ester.

    ®-5-[2-(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl-8-phenylmethoxyquinolin-2(1H)-one: This compound has a more complex structure with additional functional groups.

Uniqueness

6-Amino-2,3-dihydro-1H-inden-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate ester and amino group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(6-amino-2,3-dihydro-1H-inden-1-yl) acetate

InChI

InChI=1S/C11H13NO2/c1-7(13)14-11-5-3-8-2-4-9(12)6-10(8)11/h2,4,6,11H,3,5,12H2,1H3

InChI Key

VDHYAFXNFBAFBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2=C1C=C(C=C2)N

Origin of Product

United States

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